2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid - 870693-12-2

2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid

Catalog Number: EVT-3136296
CAS Number: 870693-12-2
Molecular Formula: C12H13NO4
Molecular Weight: 235.239
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Formation of the pyrrolidinone ring: This can be achieved through various methods, such as the reaction of gamma-aminobutyric acid (GABA) with appropriate reagents or by cyclization reactions. []
  • Introduction of the phenoxy group: This step usually involves reacting the pyrrolidinone derivative with a suitable phenol derivative, often using a base-catalyzed alkylation reaction. []
  • Introduction of the acetic acid moiety: This could be achieved through various methods, such as reacting the phenoxy derivative with a reagent like ethyl chloroacetate followed by hydrolysis to yield the desired acetic acid functionality. []
Mechanism of Action
  • Enzyme inhibition: Similar compounds containing the 2-oxopyrrolidin-1-yl motif are known to act as enzyme inhibitors. For example, compounds with this group have shown activity against aldose reductase. []
Physical and Chemical Properties Analysis
  • Drug discovery: Analogs of this compound, like (2R)-2-(3-{3-[(4-methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid (MK-0533), have been explored as selective peroxisome proliferator-activated receptor gamma modulators for type 2 diabetes treatment. []
  • Anticonvulsant activity: Researchers have synthesized and evaluated new pyrrolidine-2,5-dione acetamides, structurally similar to 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid, for their potential as anticonvulsant agents. []

2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives

    Compound Description: This group encompasses a series of small-molecule inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI). These derivatives were designed and optimized from a screening hit, with compound 30 demonstrating a Ki of 3.6 μM in disrupting the β-catenin/BCL9 interaction. []

    Relevance: This group shares a similar core structure with 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid, specifically the "phenoxyacetic acid" moiety. The key difference lies in the replacement of the 2-oxopyrrolidin-1-yl substituent on the phenyl ring with various 3-carbamoylpiperidin-1-yl derivatives. This structural similarity suggests potential for exploring variations of 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid as β-catenin/BCL9 PPI inhibitors. []

(2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic Acid (MK-0533)

    Compound Description: MK-0533 is a selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulator identified during the development of treatments for type 2 diabetes mellitus. Unlike full PPARgamma agonists, MK-0533 exhibits partial agonism and an improved safety profile in preclinical studies. []

    Relevance: MK-0533 shares the "phenoxybutanoic acid" core structure with 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid. The primary difference lies in the substitution at the 3-position of the phenyl ring. In MK-0533, a complex indolyl group is present, while 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid features a 2-oxopyrrolidin-1-yl substituent. The shared core structure suggests a potential for exploring similar modifications in 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid to investigate its activity against PPARgamma. []

2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid (1)

    Compound Description: This compound was synthesized through a novel, metal-free continuous flow process, demonstrating improved efficiency and sustainability compared to traditional batch synthesis. []

    Relevance: While not directly structurally similar, the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid highlights the application of continuous flow chemistry for preparing heterocyclic acetic acid derivatives. This methodology could potentially be adapted for the synthesis of 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid or its analogs, offering advantages in efficiency and environmental impact. []

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic Acid

    Compound Description: This compound was also synthesized through a continuous manufacturing process, showcasing the applicability of flow chemistry for producing triazole-containing acetic acids. []

    Relevance: Similar to the previous example, the synthesis of 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid underscores the potential of continuous flow chemistry for producing 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid and its analogs. This approach offers improved safety, efficiency, and scalability compared to traditional batch synthesis. []

3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid

    Compound Description: The crystal structure of this compound was determined, revealing details about its molecular conformation and crystal packing. []

    Relevance: This compound shares the "2-oxopyrrolidin-1-yl" moiety with 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid, indicating a potential area of structural similarity. Although the rest of the structures differ significantly, the shared moiety suggests a potential for exploring variations in both compounds based on modifications to this specific structural element. []

Properties

CAS Number

870693-12-2

Product Name

2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid

IUPAC Name

2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid

Molecular Formula

C12H13NO4

Molecular Weight

235.239

InChI

InChI=1S/C12H13NO4/c14-11-5-2-6-13(11)9-3-1-4-10(7-9)17-8-12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16)

InChI Key

HMGZHMDHVIKYOC-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC(=CC=C2)OCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.